Pizuglanstat
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Overview
Description
Pizuglanstat, also known as TAS-205, is a small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This enzyme is involved in the production of prostaglandin D2, a compound that plays a role in inflammation and allergic responses. This compound has shown potential in treating myodegenerative diseases, such as Duchenne muscular dystrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pizuglanstat involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the piperazine ring, which is a central feature of this compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its biological activity.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Pizuglanstat undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under various conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Pizuglanstat has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the role of prostaglandin D2 in various chemical pathways.
Biology: Researchers use this compound to investigate the biological functions of prostaglandin D2, particularly in inflammation and immune responses.
Industry: The compound’s ability to inhibit prostaglandin D synthase makes it valuable in the development of anti-inflammatory drugs.
Mechanism of Action
Pizuglanstat exerts its effects by inhibiting hematopoietic prostaglandin D synthase (HPGDS). This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2. By inhibiting this enzyme, this compound reduces the production of prostaglandin D2, thereby modulating inflammatory and allergic responses. The molecular targets and pathways involved include the prostaglandin D2 receptor and downstream signaling pathways that mediate inflammation .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another anti-inflammatory drug that inhibits cyclooxygenase-2 (COX-2), but it targets a different enzyme in the prostaglandin synthesis pathway.
Montelukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis, which also modulates inflammatory pathways but through a different mechanism.
Uniqueness of Pizuglanstat
This compound is unique in its specific inhibition of hematopoietic prostaglandin D synthase, making it particularly effective in conditions where prostaglandin D2 plays a significant role. Its specificity reduces the likelihood of side effects associated with broader-acting anti-inflammatory drugs .
Properties
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJGCDCPYTEKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244967-98-3 |
Source
|
Record name | Pizuglanstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIZUGLANSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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